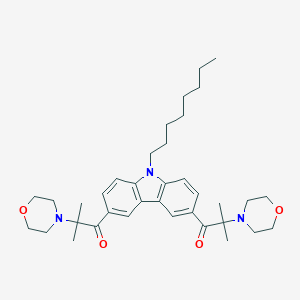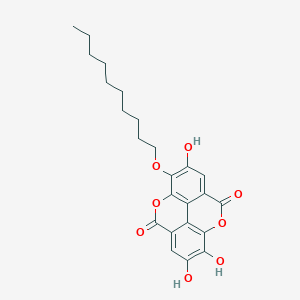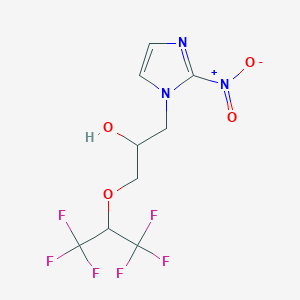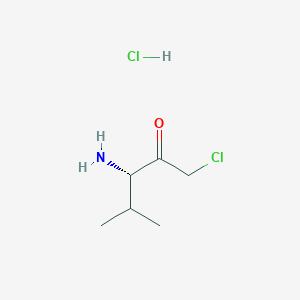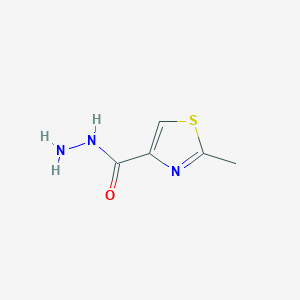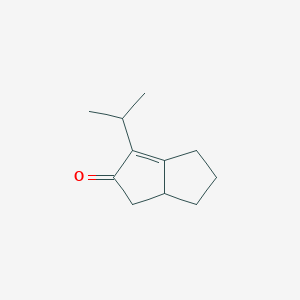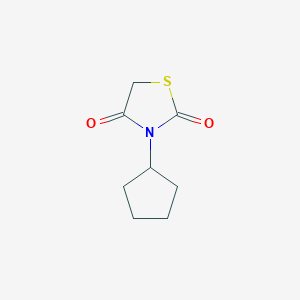
2,4-Thiazolidinedione,3-cyclopentyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione,3-cyclopentyl-(9CI), also known as pioglitazone, is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly used as an antidiabetic drug to treat type 2 diabetes mellitus. Pioglitazone has been shown to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs). In addition to its clinical use, pioglitazone has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential applications.
Aplicaciones Científicas De Investigación
Pioglitazone has been widely studied in scientific research for its potential applications in various fields. One of the major areas of research is its use as an antidiabetic drug. Pioglitazone has been shown to improve glycemic control and reduce insulin resistance in patients with type 2 diabetes. It has also been studied for its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is commonly associated with insulin resistance and metabolic syndrome.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves activation of PPARs, a group of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pioglitazone binds to PPARγ receptors, which are primarily expressed in adipose tissue, liver, and skeletal muscle. Activation of PPARγ leads to increased insulin sensitivity, decreased hepatic glucose production, and improved lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Pioglitazone has been shown to have several biochemical and physiological effects in addition to its antidiabetic properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and cardiovascular system. Pioglitazone has also been shown to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pioglitazone has several advantages as a research tool. It is a well-established drug with a known mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Pioglitazone has a relatively low potency compared to other PPARγ agonists, which may limit its effectiveness in certain experimental settings. In addition, it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 2,4-Thiazolidinedione,3-cyclopentyl-(9CI). One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. In addition, there is ongoing research on the development of more potent and selective PPARγ agonists that could have improved efficacy and fewer off-target effects.
Métodos De Síntesis
The synthesis of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves the reaction of 5-(4-bromophenyl)-2,4-thiazolidinedione with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) as a white crystalline powder.
Propiedades
Número CAS |
102936-72-1 |
|---|---|
Nombre del producto |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Fórmula molecular |
C8H11NO2S |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
3-cyclopentyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
Clave InChI |
RWIQDOGXWSLSDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
SMILES canónico |
C1CCC(C1)N2C(=O)CSC2=O |
Sinónimos |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



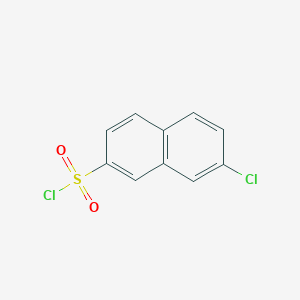
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
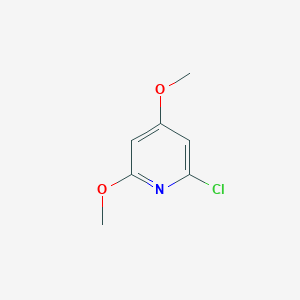

![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
